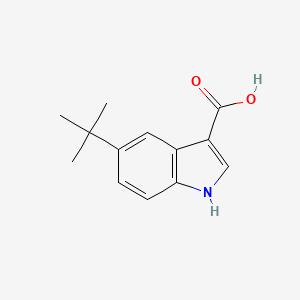

5-(tert-Butyl)-1H-indole-3-carboxylic acid

Descripción general

Descripción

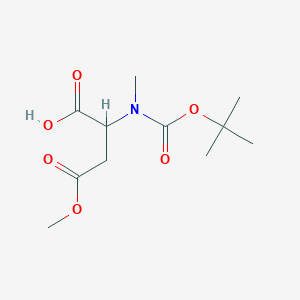

“5-(tert-Butyl)-1H-indole-3-carboxylic acid” is a chemical compound that contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” group is a four-carbon substituent derived from isobutane and is attached to the 5-position of the indole core . The “carboxylic acid” group is attached at the 3-position of the indole core .

Molecular Structure Analysis

The molecular structure of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” consists of an indole core with a tert-butyl group at the 5-position and a carboxylic acid group at the 3-position . The exact bond lengths and angles would depend on the specific conformation and environment of the molecule .Chemical Reactions Analysis

The chemical reactivity of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would be influenced by the presence of the electron-rich indole ring, the electron-donating tert-butyl group, and the electron-withdrawing carboxylic acid group . These groups could potentially participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The exact properties such as melting point, boiling point, and density would need to be determined experimentally .Aplicaciones Científicas De Investigación

Pharmaceuticals: Drug Synthesis and Design

5-tert-butyl-1H-indole-3-carboxylic acid is utilized in the pharmaceutical industry for the synthesis of complex drug molecules. Its indole core is a common motif in many therapeutic agents, and the tert-butyl group can serve as a steric protector during chemical reactions, ensuring selectivity and improving yields .

Material Science: Polymer Chemistry

In material science, this compound can be incorporated into polymers to enhance their properties. The tert-butyl group can increase the hydrophobicity of polymers, making them suitable for specialized applications such as water-resistant coatings or membranes .

Biochemistry: Enzyme Inhibition Studies

The indole ring system of 5-tert-butyl-1H-indole-3-carboxylic acid is structurally similar to the amino acid tryptophan. This similarity allows it to act as a competitive inhibitor in enzymatic reactions involving tryptophan, aiding in the study of enzyme mechanisms and functions .

Environmental Science: Pollution Remediation

Derivatives of 5-tert-butyl-1H-indole-3-carboxylic acid can be used in environmental science for the remediation of pollutants. They can participate in advanced oxidation processes to degrade toxic organic compounds in water and soil .

Agriculture: Pesticide Development

In agriculture, the compound’s derivatives can be designed to disrupt the life cycle of pests. The indole structure can mimic natural plant hormones, interfering with growth and reproduction of insects or weeds .

Chemical Industry: Solvent and Reagent

5-tert-butyl-1H-indole-3-carboxylic acid can be used as a precursor for solvents and reagents in industrial applications. Its derivatives may be employed in the production of lacquers, enamels, and adhesives due to their solvating properties .

Food Industry: Antioxidant Properties

While not directly used as an additive, the tert-butyl group is known for its antioxidant properties. Compounds with this group can be studied for potential applications in preserving food products by preventing oxidation .

Medical Research: Prodrug Development

The carboxylic acid moiety of 5-tert-butyl-1H-indole-3-carboxylic acid makes it a candidate for prodrug development. It can be modified to improve the pharmacokinetic properties of active drugs, enhancing their absorption and distribution in the body .

Mecanismo De Acción

The mechanism of action of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would depend on its specific application. For example, if used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with . If used as a chemical reagent, its mechanism of action would involve the chemical reactions it participates in .

Safety and Hazards

Direcciones Futuras

The future directions for research on “5-(tert-Butyl)-1H-indole-3-carboxylic acid” could include exploring its potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action .

Propiedades

IUPAC Name |

5-tert-butyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOBBXXAMCPHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)

![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)